molecular formula C13H8F13NO3 B13403550 1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione CAS No. 932710-51-5

1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione

Cat. No.: B13403550
CAS No.: 932710-51-5
M. Wt: 473.19 g/mol
InChI Key: HHEVANWCCJRBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione is a fluorinated organic compound The presence of multiple fluorine atoms in its structure makes it highly stable and resistant to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione typically involves the reaction of a fluorinated ketone with a pyrrolidinedione derivative. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Studied for its potential effects on biological systems due to its stability and resistance to degradation.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of materials with unique properties, such as high thermal stability and resistance to chemical attack.

Mechanism of Action

The mechanism of action of 1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways and processes within biological systems, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-oxononyl)-2,5-pyrrolidinedione: Known for its high stability and resistance to degradation.

    Cyclopropanecarboxylic acid,2-ethenyl-1-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-oxononyl)-, ethylester: Another fluorinated compound with similar properties.

Uniqueness

This compound is unique due to its specific structure, which imparts high stability and resistance to chemical and biological degradation. This makes it particularly valuable in applications where long-term stability is required.

Properties

CAS No.

932710-51-5

Molecular Formula

C13H8F13NO3

Molecular Weight

473.19 g/mol

IUPAC Name

1-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H8F13NO3/c14-8(15,4-3-7(30)27-5(28)1-2-6(27)29)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H2

InChI Key

HHEVANWCCJRBAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.